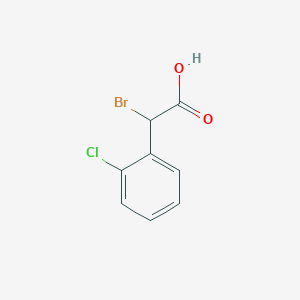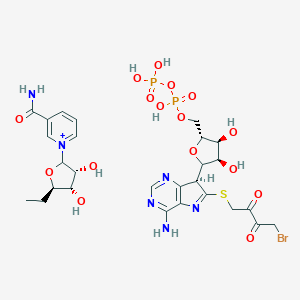
8-Bdb-tnad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
8-Bdb-tnad has been found to have several potential applications in scientific research. It has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. The compound has also been studied for its potential use in developing new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 8-Bdb-tnad involves its interaction with the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in several physiological processes, including learning and memory. 8-Bdb-tnad has been found to bind to the receptor and modulate its activity, leading to enhanced cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Bdb-tnad has several biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and increase attention span. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Bdb-tnad in lab experiments is its ability to enhance cognitive function and improve memory retention, which can be useful in various research studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 8-Bdb-tnad. One potential direction is the development of new drugs based on the compound for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the study of the compound's potential use in developing new pesticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound involves a multi-step process, and it has been found to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including the development of new drugs and the study of its potential use in developing new pesticides and herbicides.
Métodos De Síntesis
The synthesis of 8-Bdb-tnad involves a multi-step process that includes the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminopyridine. The resulting compound is then reacted with 2,4-dichlorobenzyl bromide, and the final product is obtained after purification through a column chromatography technique.
Propiedades
Número CAS |
154591-46-5 |
|---|---|
Nombre del producto |
8-Bdb-tnad |
Fórmula molecular |
C27H36BrN6O16P2S+ |
Peso molecular |
874.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |
Clave InChI |
XUUGVPBJGOABMI-BDYRSLACSA-O |
SMILES isomérico |
CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES canónico |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Sinónimos |
8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



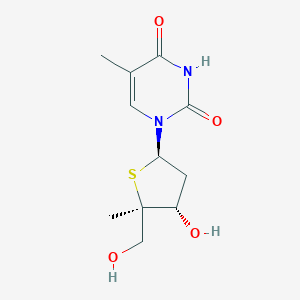
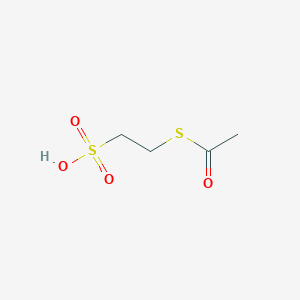
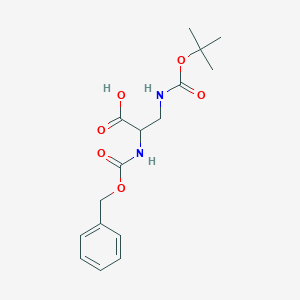
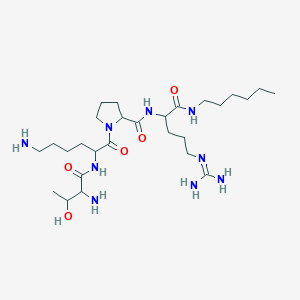
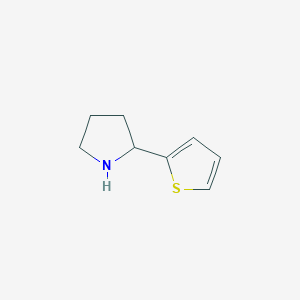
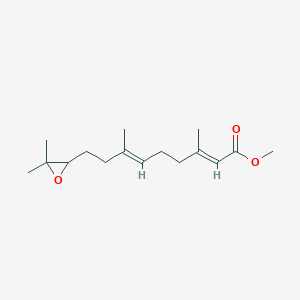
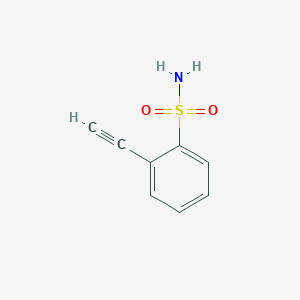
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
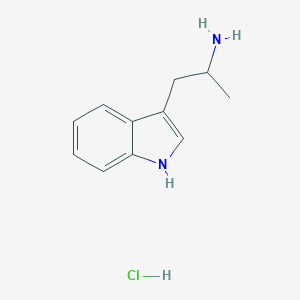
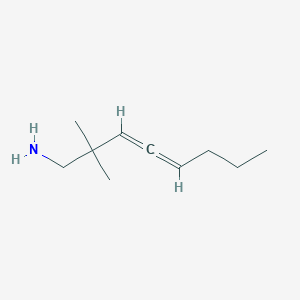
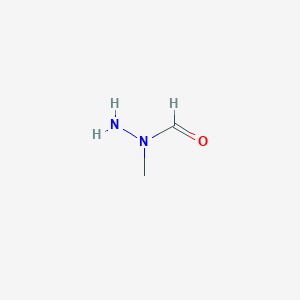
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
